1-Pentoxymethylbenzimidazole oxalate

Description

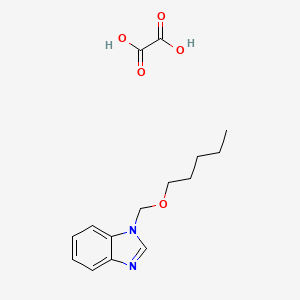

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34703-74-7 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

oxalic acid;1-(pentoxymethyl)benzimidazole |

InChI |

InChI=1S/C13H18N2O.C2H2O4/c1-2-3-6-9-16-11-15-10-14-12-7-4-5-8-13(12)15;3-1(4)2(5)6/h4-5,7-8,10H,2-3,6,9,11H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

MADVDUHYOPSWAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentoxymethylbenzimidazole Oxalate and Its Analogs

Retrosynthetic Analysis of 1-Pentoxymethylbenzimidazole Oxalate (B1200264)

A retrosynthetic analysis of 1-pentoxymethylbenzimidazole oxalate provides a logical framework for its synthesis, breaking down the molecule into simpler, commercially available starting materials. The primary disconnections are identified at the oxalate salt linkage, the N-C bond of the pentoxymethyl group, and the C-N bonds within the imidazole (B134444) ring.

The initial disconnection of the oxalate salt reveals 1-pentoxymethylbenzimidazole as the free base and oxalic acid. The N-alkoxymethyl group can be retrosynthetically cleaved to benzimidazole (B57391) and a suitable pentoxymethylating agent, such as pentoxymethyl chloride or a related equivalent. Benzimidazole itself is a well-known heterocyclic compound that can be synthesized from o-phenylenediamine (B120857) and a one-carbon source like formic acid. This leads to the following simplified retrosynthetic pathway:

Target Molecule: this compound

Disconnect 1 (Salt Formation): 1-Pentoxymethylbenzimidazole and Oxalic Acid

Disconnect 2 (N-Alkoxymethylation): Benzimidazole and a Pentoxymethyl Halide (e.g., Chloromethyl pentyl ether)

Disconnect 3 (Benzimidazole Core): o-Phenylenediamine and Formic Acid

This analysis suggests a forward synthesis commencing with the condensation of o-phenylenediamine and formic acid to form the benzimidazole ring, followed by N-substitution with a pentoxymethylating agent, and finally, salt formation with oxalic acid.

Development of Novel Synthetic Routes to this compound

The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The Phillips condensation, which utilizes formic acid, is a common and effective method for preparing the unsubstituted benzimidazole core. nih.gov

The introduction of the pentoxymethyl group at the N-1 position is a crucial step. This is typically achieved through an N-alkylation reaction. In this case, benzimidazole is treated with a reactive pentoxymethylating agent. A common precursor for such a reagent is chloromethyl pentyl ether, which can be prepared from pentanol, formaldehyde, and hydrogen chloride. The N-alkylation is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF).

The final step is the formation of the oxalate salt. This is typically achieved by reacting the purified 1-pentoxymethylbenzimidazole free base with a stoichiometric amount of oxalic acid in a suitable solvent, such as ethanol (B145695) or acetone. The resulting oxalate salt usually precipitates from the solution and can be isolated by filtration. A patent for the preparation of other benzimidazole derivatives describes the formation of oxalate salts by treating the benzimidazole base with oxalic acid in a solvent like acetone. globalresearchonline.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time for the N-alkylation step.

For the N-alkylation of benzimidazoles, the choice of base can significantly impact the reaction outcome. Stronger bases like sodium hydride can lead to faster reaction rates but may also promote side reactions. Milder bases such as potassium carbonate are often preferred for their ease of handling and improved selectivity. The reaction temperature is another important variable; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of 1-pentoxymethylbenzimidazole.

The following table outlines potential variables and their effects on the N-alkylation of benzimidazole:

| Parameter | Variation | Potential Effect on Yield and Purity |

| Base | NaH, K2CO3, Cs2CO3 | Stronger bases may increase reaction rate but can lead to over-alkylation or side reactions. |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred to solvate the reactants and facilitate the reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to decomposition or side products. |

| Reaction Time | 1 to 24 hours | Insufficient time can lead to incomplete conversion, while prolonged time may increase byproduct formation. |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant emphasis on developing more environmentally friendly synthetic methods. For the synthesis of benzimidazole derivatives, several green chemistry approaches have been explored. mdpi.comderpharmachemica.comrjptonline.org These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, the use of greener solvents like water or ionic liquids, and the development of catalyst-free reaction conditions. globalresearchonline.net

For the synthesis of the benzimidazole core, one-pot reactions of o-phenylenediamine with aldehydes under microwave irradiation have been reported to be highly efficient. rjptonline.org For the N-alkylation step, the use of phase-transfer catalysts can facilitate the reaction in a biphasic system, reducing the need for volatile organic solvents. Furthermore, exploring solvent-free reaction conditions, such as grinding the reactants together, is another promising green approach. derpharmachemica.com

Exploration of Derivatization Strategies from this compound

Derivatization of the 1-pentoxymethylbenzimidazole scaffold is a key strategy for exploring structure-activity relationships and developing new analogues with potentially improved properties. Modifications can be introduced at various positions of the benzimidazole ring system.

Synthesis of C-5/C-6 Substituted Benzimidazole Analogs

Substituents at the C-5 and C-6 positions of the benzimidazole ring can be introduced by starting with appropriately substituted o-phenylenediamines. For example, using 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in the initial condensation step would yield the corresponding 5-nitro- or 5-chloro-benzimidazole precursors. These precursors can then be carried through the N-pentoxymethylation and salt formation steps to provide the desired C-5/C-6 substituted analogs of this compound. The nitro group can be further reduced to an amino group, which can then be subjected to a variety of functional group transformations.

| Starting Material | Resulting C-5/C-6 Substituted Benzimidazole Precursor |

| 4-Nitro-o-phenylenediamine | 5-Nitrobenzimidazole |

| 4-Chloro-o-phenylenediamine | 5-Chlorobenzimidazole |

| 4-Methyl-o-phenylenediamine | 5-Methylbenzimidazole |

| 4,5-Dimethyl-o-phenylenediamine | 5,6-Dimethylbenzimidazole |

Modifications at the N-1 Position of the Benzimidazole Core

While this article focuses on the 1-pentoxymethyl derivative, the synthetic methodology can be adapted to introduce a variety of other substituents at the N-1 position. By employing different alkoxymethylating agents, a library of N-alkoxymethylbenzimidazole analogs can be synthesized. For instance, using chloromethyl ethyl ether or chloromethyl benzyl (B1604629) ether would yield the corresponding N-ethoxymethyl and N-benzyloxymethyl derivatives. This flexibility allows for a systematic investigation of the influence of the N-1 substituent on the properties of the molecule.

| Alkylating Agent | N-1 Substituent |

| Chloromethyl ethyl ether | Ethoxymethyl |

| Chloromethyl propyl ether | Propoxymethyl |

| Chloromethyl butyl ether | Butoxymethyl |

| Chloromethyl benzyl ether | Benzyloxymethyl |

Diversification of the Pentoxymethyl Moiety

The pentoxymethyl group in 1-pentoxymethylbenzimidazole offers a site for structural modification to modulate the compound's physicochemical and pharmacological properties. Diversification can be achieved by altering the length of the alkyl chain, introducing branching, or incorporating various functional groups.

Strategies for Alkyl Chain Homologation and Variation:

A primary strategy for diversification involves the reaction of 1H-benzimidazole with a variety of chloromethyl alkyl ethers. This reaction is a specific example of N-alkylation of the benzimidazole ring. The general reaction is as follows:

1H-benzimidazole + ClCH₂OR → 1-(Alkoxymethyl)benzimidazole + HCl

The nature of the "R" group can be varied to introduce different alkyl chains. For instance, to synthesize analogs with shorter or longer alkoxymethyl chains, chloromethyl methyl ether, chloromethyl ethyl ether, or chloromethyl hexyl ether could be employed in place of chloromethyl pentyl ether.

| Starting Alkyl Halide | Resulting N-1 Substituent | Potential Reaction Conditions | Reference Analogy |

| Chloromethyl methyl ether | Methoxymethyl | NaH, DMF, 0 °C to rt | General N-alkylation |

| Chloromethyl ethyl ether | Ethoxymethyl | K₂CO₃, Acetone, reflux | General N-alkylation |

| Chloromethyl pentyl ether | Pentoxymethyl | NaH, THF, 0 °C to rt | General N-alkylation |

| Chloromethyl hexyl ether | Hexyloxymethyl | Cs₂CO₃, CH₃CN, 80 °C | General N-alkylation |

Introduction of Functional Groups:

To introduce further diversity, functionalized pentyl alcohols can be used as starting materials for the corresponding chloromethyl pentyl ethers. For example, a terminal alkene or alkyne could be incorporated into the pentyl chain, providing a handle for subsequent modifications via click chemistry or other orthogonal reactions.

Branched Alkyl Moieties:

The synthesis of analogs with branched alkyl chains can be achieved by using the appropriately substituted chloromethyl alkyl ether. For instance, using chloromethyl isopentyl ether would yield the 1-isopentoxymethylbenzimidazole analog. These branched isomers can provide insights into the steric requirements of the biological target.

Alterations to the Oxalate Counterion (Theoretical Considerations)

The oxalate salt of 1-pentoxymethylbenzimidazole is formed by reacting the free base with oxalic acid. While the primary focus is often on the parent molecule, the counterion can influence properties such as solubility, stability, and bioavailability. Theoretically, the oxalate counterion can be replaced with other pharmaceutically acceptable anions to generate a range of salts with potentially improved properties.

The selection of an alternative counterion would be guided by the desired physicochemical properties. A general approach to forming these salts would involve dissolving the 1-pentoxymethylbenzimidazole free base in a suitable solvent and adding an equimolar amount of the selected acid, followed by crystallization of the resulting salt.

Potential Alternative Counterions and Their Rationale:

| Counterion | Corresponding Acid | Theoretical Rationale for Selection |

| Hydrochloride | Hydrochloric Acid | Common, well-understood pharmaceutical salt. |

| Sulfate | Sulfuric Acid | Can offer different solubility and stability profiles. |

| Maleate | Maleic Acid | Often used to improve stability. |

| Fumarate | Fumaric Acid | Can provide a crystalline, stable salt form. |

| Citrate | Citric Acid | Can enhance aqueous solubility. |

| Mesylate | Methanesulfonic Acid | Good for forming stable, crystalline salts. |

The formation of these salts is a standard procedure in medicinal chemistry, and the optimal salt is often selected after a comprehensive screening process that evaluates various properties of the different salt forms. A general one-pot method for the synthesis of dioxime oxalates involves the reaction of corresponding oximes with oxalyl chloride and Et3N at room temperature, which could be conceptually adapted for the synthesis of related compounds. mdpi.com

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity in N-Alkylation:

The alkylation of the benzimidazole ring presents a key regiochemical challenge. The benzimidazole anion is an ambident nucleophile, and alkylation can occur at either the N-1 or N-3 position. For an unsubstituted benzimidazole, these positions are equivalent. However, for substituted benzimidazoles, a mixture of N-1 and N-3 alkylated products can be formed.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the alkylating agent, the base, and the solvent. sci-hub.se For the synthesis of 1-pentoxymethylbenzimidazole, selective N-1 alkylation is desired. The use of specific bases and reaction conditions can favor the formation of one regioisomer over the other. For instance, organomagnesium reagents have been shown to direct alkylation to the more sterically hindered nitrogen atom in some 1,3-azoles. sci-hub.se

Rhodium-catalyzed C-H activation has been explored for the C2-selective alkylation of benzimidazoles, demonstrating the possibility of controlling regioselectivity at different positions of the benzimidazole core. acs.org While this applies to C-H alkylation rather than N-alkylation, it highlights the advanced strategies available for regioselective functionalization of this scaffold.

Stereochemical Considerations:

For 1-pentoxymethylbenzimidazole itself, there are no chiral centers, and therefore, stereochemical control is not a primary concern in its synthesis. However, if chiral substituents were to be introduced on the pentoxymethyl moiety or the benzimidazole ring, enantioselective synthesis would become critical.

For instance, if a chiral center is present in a branched alkyl chain of an analog, an enantioselective synthesis could be achieved by using an enantiomerically pure starting material or by employing a chiral catalyst. Enantioselective C2-allylation of benzimidazoles has been reported, showcasing that stereocontrol in the functionalization of the benzimidazole ring is achievable. mit.edu

Advanced Spectroscopic and Structural Elucidation of 1 Pentoxymethylbenzimidazole Oxalate and Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups within a molecule. The spectra of 1-Pentoxymethylbenzimidazole oxalate (B1200264) are expected to display characteristic bands corresponding to the benzimidazole (B57391) ring, the pentoxymethyl side chain, and the oxalate anion.

The FT-IR spectrum is anticipated to show strong absorptions for C-H stretching in both the aromatic and aliphatic regions. orientjchem.orgresearchgate.net The C-O-C stretching of the ether linkage in the pentoxymethyl group typically gives rise to a strong, distinct band. researchgate.net The benzimidazole ring itself contributes a series of characteristic peaks, including C=N and C=C stretching vibrations. nih.govresearchgate.net The oxalate counter-ion is identified by its very strong asymmetric and symmetric C=O stretching vibrations. walisongo.ac.idscielo.br

Raman spectroscopy provides complementary information. nih.gov The aromatic ring vibrations of the benzimidazole moiety are generally strong and well-defined in the Raman spectrum. researchgate.netchemicalbook.com While the C=O stretch of the oxalate is also Raman active, it is often the symmetric stretch that is more intense. nih.govsurrey.ac.uk The aliphatic C-H stretching and bending modes of the pentyl group are typically weaker in the Raman spectrum compared to FT-IR.

Table 1: Illustrative Vibrational Spectroscopy Data for 1-Pentoxymethylbenzimidazole Oxalate

| Wavenumber (cm-1) | Intensity (FT-IR) | Intensity (Raman) | Assignment | Functional Group |

|---|---|---|---|---|

| 3100-3000 | Medium | Medium | C-H Stretch | Aromatic (Benzimidazole) |

| 2955, 2870 | Strong | Medium | Asymmetric & Symmetric C-H Stretch | Aliphatic (Pentyl) |

| ~1710, ~1680 | Very Strong | Medium | Asymmetric C=O Stretch | Oxalate |

| ~1620 | Medium | Strong | C=N Stretch | Benzimidazole |

| ~1595, ~1450 | Medium | Strong | C=C Stretch | Aromatic (Benzimidazole) |

| ~1400 | Strong | Strong | Symmetric C=O Stretch | Oxalate |

| ~1270 | Medium | Weak | C-N Stretch | Benzimidazole |

| ~1120 | Strong | Weak | Asymmetric C-O-C Stretch | Ether |

| ~900 | Weak | Strong | C-C Stretch | Oxalate |

| ~750 | Strong | Medium | C-H Out-of-plane Bend | Aromatic (Benzimidazole) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, analysis via positive-ion electrospray ionization (ESI+) would focus on the 1-Pentoxymethylbenzimidazole cation. The calculated exact mass of this cation ([C₁₃H₁₉N₂O]⁺) allows for unambiguous molecular formula confirmation.

The fragmentation pattern (fragmentology) observed in tandem mass spectrometry (MS/MS) experiments provides vital information about the molecule's connectivity. journalijdr.comjournalijdr.com The fragmentation of the 1-Pentoxymethylbenzimidazole cation is expected to proceed through several characteristic pathways, including cleavage of the ether bond and fragmentation of the alkyl chain, which helps to confirm the structure of the side chain and its attachment to the benzimidazole core. rsc.orgscispace.com

Table 2: Plausible High-Resolution MS/MS Fragmentation Data for the 1-Pentoxymethylbenzimidazole Cation

| m/z (Calculated) | Proposed Formula | Description of Fragment |

|---|---|---|

| 219.1503 | [C₁₃H₁₉N₂O]⁺ | Molecular Ion (M)⁺ |

| 147.0615 | [C₈H₇N₂O]⁺ | Loss of pentene (C₅H₁₀) via McLafferty-type rearrangement |

| 133.0666 | [C₇H₇N₂O]⁺ | Loss of the pentyl radical (•C₅H₁₁) |

| 131.0509 | [C₈H₇N₂]⁺ | Loss of the pentoxy radical (•OC₅H₁₁) |

| 119.0587 | [C₇H₇N₂]⁺ | Benzimidazole cation, loss of pentoxymethyl radical (•CH₂OC₅H₁₁) |

| 71.0866 | [C₅H₁₁]⁺ | Pentyl cation |

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region is expected to show signals for the four protons on the benzene (B151609) ring of the benzimidazole core, while the aliphatic region will display signals for the pentoxymethyl side chain. The N-CH₂-O protons are characteristically shifted downfield due to the influence of both the nitrogen and oxygen atoms.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The two carbonyl carbons of the oxalate anion are expected to appear as a single peak at a characteristic downfield chemical shift. spectrabase.com The carbons of the benzimidazole ring and the pentoxymethyl side chain will have distinct signals based on their electronic environment. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.30 | s | 1H | H-2 (Benzimidazole) |

| ~7.70 | m | 2H | H-4, H-7 (Benzimidazole) |

| ~7.35 | m | 2H | H-5, H-6 (Benzimidazole) |

| ~5.60 | s | 2H | N-CH₂-O (H-1') |

| ~3.45 | t | 2H | O-CH₂-(CH₂)₃-CH₃ (H-2') |

| ~1.55 | quint | 2H | O-CH₂-CH₂-(CH₂)₂-CH₃ (H-3') |

| ~1.25 | m | 4H | -(CH₂)₂-CH₃ (H-4', H-5') |

| ~0.85 | t | 3H | -CH₃ (H-6') |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161.5 | C=O (Oxalate) |

| ~144.0 | C-2 (Benzimidazole) |

| ~143.5, ~134.0 | C-3a, C-7a (Benzimidazole) |

| ~123.0, ~122.0 | C-5, C-6 (Benzimidazole) |

| ~119.5, ~111.0 | C-4, C-7 (Benzimidazole) |

| ~75.0 | N-CH₂-O (C-1') |

| ~68.0 | O-CH₂-(CH₂)₃-CH₃ (C-2') |

| ~28.5 | O-CH₂-CH₂-(CH₂)₂-CH₃ (C-3') |

| ~27.5 | -(CH₂)₂-CH₂-CH₃ (C-4') |

| ~22.0 | -CH₂-CH₃ (C-5') |

| ~14.0 | -CH₃ (C-6') |

Two-dimensional homonuclear correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks. sdsu.edu

COSY : A COSY spectrum would reveal correlations between adjacent protons. Key expected cross-peaks would connect H-4 with H-5, H-5 with H-6, and H-6 with H-7 in the aromatic system. In the pentyl chain, correlations would be observed between H-2' and H-3', H-3' and H-4', H-4' and H-5', and H-5' and H-6'. The H-1' (N-CH₂-O) protons, being a singlet with no adjacent protons, would not show any COSY cross-peaks. researchgate.net

TOCSY : A TOCSY experiment would identify the entire spin system of the pentyl chain. A cross-peak from the terminal methyl protons (H-6') would show correlations to all other protons in the chain (H-5', H-4', H-3', and H-2'), confirming them as part of a single, unbroken spin system. Similarly, the four coupled aromatic protons would be identified as a single spin system.

Heteronuclear correlation experiments map correlations between protons and carbons, providing the final links needed for complete structural assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks connecting each proton signal in Table 3 to its corresponding carbon signal in Table 4 (e.g., H-2 to C-2, H-1' to C-1', H-6' to C-6', etc.), allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds), which establishes the connectivity between different functional groups. researchgate.net Key HMBC correlations for confirming the structure of 1-Pentoxymethylbenzimidazole would include:

A correlation from the N-CH₂-O protons (H-1') to the benzimidazole carbons C-2 and C-7a, confirming the attachment point of the side chain.

A correlation from the H-2 proton to the bridgehead carbons C-3a and C-7a.

Correlations from the aromatic proton H-7 to carbons C-5 and C-3a, and from H-4 to C-6 and C-7a.

A correlation from the O-CH₂ protons (H-2') to the N-CH₂-O carbon (C-1').

While the previously mentioned techniques establish the 2D structure, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the through-space proximity of nuclei, offering insights into the molecule's preferred 3D conformation in solution. arxiv.orgacs.org For a flexible molecule like 1-Pentoxymethylbenzimidazole, NOESY can help determine the orientation of the side chain relative to the benzimidazole ring. nih.gov

A key expected NOE would be between the N-CH₂-O protons (H-1') and the H-7 proton of the benzimidazole ring. The presence and intensity of this cross-peak would indicate that the side chain is folded back over the ring system, providing crucial data for conformational analysis and molecular modeling. Additional NOEs between protons within the flexible pentyl chain could also provide information on its conformational preferences. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if applicable)

1-Pentoxymethylbenzimidazole itself is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. The oxalate anion is also achiral. Therefore, a salt formed from these two components, this compound, would be achiral.

Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for the stereochemical characterization of this compound. These techniques are used to study chiral molecules, which exhibit differential absorption or rotation of circularly polarized light. Since this compound is achiral, it would not show any CD or ORD signals.

Should a chiral derivative of benzimidazole be considered, or if the compound were to crystallize in a chiral space group, then chiroptical methods would become relevant for investigating its stereochemical properties.

Computational and Theoretical Investigations of 1 Pentoxymethylbenzimidazole Oxalate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

A thorough review of scientific literature reveals a lack of specific studies employing quantum chemical calculations on 1-Pentoxymethylbenzimidazole oxalate (B1200264). While computational methods are widely used for elucidating the electronic properties of molecules, research focusing on this particular compound is not available in published databases. The following subsections outline the theoretical approaches that could be applied.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no specific Density Functional Theory (DFT) studies reported for 1-Pentoxymethylbenzimidazole oxalate in the current scientific literature. DFT is a robust computational method used to investigate the electronic structure of many-body systems, and it would be a suitable approach to determine properties such as optimized geometry, electronic energies, and the distribution of electron density for this compound. However, such investigations have not been published.

While detailed DFT study results are unavailable, basic molecular properties have been predicted through computational models and are available in public databases.

Table 1: Computationally Predicted Properties of 1-(pentoxymethyl)benzimidazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 218.14191363 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 16 |

| Complexity | 227 |

This data represents computationally predicted values for the base molecule, 1-(pentoxymethyl)benzimidazole, and does not include the oxalate counter-ion.

Ab Initio Methods for High-Level Electronic Structure Determination

No high-level ab initio electronic structure determinations for this compound have been published. Ab initio methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for achieving high accuracy in electronic structure calculations. Techniques such as Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory could provide precise insights into the compound's molecular orbitals and electronic transitions, but data from such studies are not available.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Specific molecular dynamics (MD) simulation studies for this compound are absent from the scientific literature. MD simulations are instrumental in understanding the conformational behavior and dynamic movements of molecules over time.

Solution-Phase Conformational Landscapes

There is no published research on the solution-phase conformational landscapes of this compound. Such studies would typically involve simulating the molecule in various solvents to understand how its three-dimensional structure and flexibility are influenced by the surrounding environment. This information is crucial for understanding its behavior in biological or chemical systems, but the specific research has not been conducted or reported.

Ligand-Protein Docking Simulations (Theoretical Interaction Prediction)

While computational docking is a common method to predict the binding of ligands to protein targets, no specific ligand-protein docking simulations for this compound have been reported. The benzimidazole (B57391) scaffold is a known component in various biologically active molecules, and related compounds have been the subject of such theoretical studies. However, investigations predicting the interaction of this specific molecule with any protein target are not available in the literature.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

No computational modeling studies predicting the reactivity or reaction pathways of this compound have been published. Computational models can be used to calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, to predict sites of electrophilic or nucleophilic attack. Furthermore, computational methods can model transition states to elucidate potential reaction mechanisms. As of now, such theoretical analyses for this compound are not present in the scientific literature.

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Framework for Hypothetical Activities)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, while specific QSAR models are not extensively documented in public literature, a theoretical framework for predicting its hypothetical activities can be constructed based on studies of related benzimidazole derivatives. biointerfaceresearch.comresearchgate.netnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a hypothetical QSAR model for this compound would involve several key steps. First, a dataset of structurally diverse benzimidazole derivatives with known biological activities (e.g., antimicrobial, antiproliferative, or antiviral) would be compiled. biointerfaceresearch.comnih.govnih.gov Next, a variety of molecular descriptors for each compound, including 1-Pentoxymethylbenzimidazole, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule might interact with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining the fit of the molecule into a receptor's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the compound's distribution between an aqueous and a non-aqueous phase. This is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.comresearchgate.netnih.gov For instance, a hypothetical QSAR model might reveal that the presence of the pentoxymethyl group at the N-1 position of the benzimidazole ring contributes to increased lipophilicity, which could hypothetically enhance cell membrane permeability and, consequently, a particular biological activity.

The predictive power of the resulting QSAR model is then validated using internal and external validation techniques to ensure its robustness and reliability. nih.gov Such a validated model could then be used to predict the hypothetical activity of this compound and to guide the design of new, more potent derivatives.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor | Predicted Value | Potential Influence on Hypothetical Activity |

| Electronic | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | 3.5 D | Influences solubility and binding orientation in a polar active site. | |

| Steric | Molecular Weight | 308.33 g/mol | Affects diffusion and overall size-dependent interactions. |

| Molecular Volume | 280 ų | Determines the fit within a biological target's binding pocket. | |

| Hydrophobic | LogP | 2.8 | Impacts membrane permeability and absorption. |

| Topological | Wiener Index | 1250 | Describes molecular branching and compactness. |

Theoretical Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Theoretical prediction of spectroscopic properties provides a powerful tool for the structural elucidation and characterization of novel compounds like this compound. These predictions are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can provide valuable insights into the expected spectroscopic signatures of the molecule. dergipark.org.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated to aid in the interpretation of experimental spectra. The calculations would involve geometry optimization of the molecule followed by the application of methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the pentoxy group would be expected to appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons of the benzimidazole ring would resonate at lower field. Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum would be predicted based on their hybridization and proximity to electronegative atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. dergipark.org.tr For this compound, the predicted UV-Vis spectrum would likely show characteristic absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the benzimidazole chromophore. The oxalate counter-ion is not expected to have significant absorption in the near-UV or visible range. researchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of the various absorption bands observed in an experimental IR spectrum. nih.govmdpi.comorientjchem.org For this compound, characteristic vibrational modes would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations within the benzimidazole ring, and C-O stretching from the ether linkage. The oxalate portion would contribute strong C=O and C-O stretching vibrations.

Table 2: Predicted Spectroscopic Data for 1-Pentoxymethylbenzimidazole

| Spectroscopy | Parameter | Predicted Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.2 - 7.8 ppm | Aromatic protons of the benzimidazole ring |

| Chemical Shift (δ) | 5.5 - 5.7 ppm | -N-CH₂-O- protons | |

| Chemical Shift (δ) | 3.5 - 3.7 ppm | -O-CH₂- (pentyl) protons | |

| Chemical Shift (δ) | 0.8 - 1.5 ppm | Aliphatic protons of the pentyl chain | |

| ¹³C NMR | Chemical Shift (δ) | 140 - 155 ppm | Quaternary carbons of the benzimidazole ring |

| Chemical Shift (δ) | 110 - 130 ppm | Aromatic CH carbons of the benzimidazole ring | |

| Chemical Shift (δ) | 70 - 75 ppm | -N-CH₂-O- carbon | |

| Chemical Shift (δ) | 65 - 70 ppm | -O-CH₂- (pentyl) carbon | |

| Chemical Shift (δ) | 14 - 30 ppm | Aliphatic carbons of the pentyl chain | |

| UV-Vis | λmax | ~275 nm | π-π* transition of the benzimidazole ring |

| λmax | ~282 nm | π-π* transition of the benzimidazole ring | |

| IR | Wavenumber (cm⁻¹) | 3000 - 3100 | Aromatic C-H stretch |

| Wavenumber (cm⁻¹) | 2850 - 2960 | Aliphatic C-H stretch | |

| Wavenumber (cm⁻¹) | 1680 - 1720 | C=O stretch (oxalate) | |

| Wavenumber (cm⁻¹) | 1580 - 1620 | C=N and C=C stretch (benzimidazole ring) | |

| Wavenumber (cm⁻¹) | 1050 - 1150 | C-O-C stretch (ether) |

In Vitro Biological Evaluation Methodologies and Mechanistic Studies for 1 Pentoxymethylbenzimidazole Oxalate and Its Analogs

Design and Implementation of In Vitro Screening Assays (General Principles)

The initial assessment of the biological activity of 1-Pentoxymethylbenzimidazole Oxalate (B1200264) and its analogs relies on a suite of in vitro screening assays. These assays are designed to be robust, reproducible, and scalable, allowing for the efficient evaluation of numerous compounds.

Benzimidazole (B57391) derivatives have been shown to inhibit various enzymes critical for disease progression. rjptonline.orgacs.org For 1-Pentoxymethylbenzimidazole Oxalate, several hypothetical target enzymes could be considered for screening, based on the known activities of related compounds. These may include kinases, proteases, and metabolic enzymes.

A primary screening could involve assessing the inhibitory activity of this compound against a panel of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.com The general principle of a kinase inhibition assay involves quantifying the enzyme's ability to phosphorylate a substrate in the presence and absence of the inhibitor. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA), where the phosphorylated substrate is detected using a specific antibody. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Method | Substrate | IC50 (µM) |

|---|---|---|---|

| EGFR | ELISA | Poly(Glu, Tyr) | 0.58 |

| VEGFR-2 | TR-FRET | Kinase-specific peptide | 1.25 |

| Topoisomerase II | DNA relaxation assay | Supercoiled plasmid DNA | 3.40 |

| α-Amylase | DNSA method | Starch | 15.7 |

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. merckmillipore.com These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound, in this case, this compound, is introduced to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Based on the diverse activities of benzimidazoles, hypothetical receptor targets for this compound could include cannabinoid receptors (CB1 and CB2) or other G-protein coupled receptors. researchgate.netnih.gov The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Radioligand | Tissue/Cell Preparation | Ki (nM) |

|---|---|---|---|

| CB1 Receptor | [3H]CP55,940 | Rat brain membranes | 150 |

| CB2 Receptor | [3H]CP55,940 | CHO-K1 cell membranes | 75 |

Cell-free biochemical assays provide a simplified system to study the direct interaction between a compound and its molecular target, devoid of cellular complexities such as membrane transport and metabolism. mdpi.com These assays are crucial for confirming the mechanism of action suggested by cellular studies.

For instance, if this compound is hypothesized to inhibit tubulin polymerization, a cell-free tubulin polymerization assay can be employed. researchgate.netnih.gov In this assay, purified tubulin is induced to polymerize into microtubules in the presence of GTP. The extent of polymerization can be monitored by measuring the increase in turbidity or fluorescence of a reporter dye. The inhibitory effect of the compound is then quantified.

Another example is a DNA binding assay. Benzimidazole derivatives have been shown to interact with DNA. nih.gov A cell-free assay to investigate this could involve techniques like UV-Vis spectroscopy, fluorescence quenching, or circular dichroism to detect changes in the DNA structure upon binding of this compound.

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

Once a compound demonstrates promising activity in initial screening assays, further in vitro studies are necessary to elucidate its precise molecular mechanism of action.

Identifying the specific biological target of a novel compound is a critical step. Affinity-based proteomics is a powerful approach for target identification. This method involves immobilizing the compound of interest, such as an analog of this compound, onto a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate. The bound proteins are subsequently identified by mass spectrometry.

Another approach is computational, involving molecular docking studies. nih.govnih.gov The structure of this compound can be docked into the active sites of various known biological targets to predict potential binding interactions. These computational predictions can then be validated experimentally through enzymatic or binding assays.

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers) of the interaction between a compound and its target provides deeper insights into the mechanism of action and can guide lead optimization. semanticscholar.orgunizar.es

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over it, one can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (KA). This information helps to understand the forces driving the binding, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.

Hypothetical Kinetic and Thermodynamic Data for the Interaction of this compound with EGFR

| Technique | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kon (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| koff (s⁻¹) | 1.5 x 10⁻⁴ | |

| KD (nM) | 0.6 | |

| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -8.2 |

| -TΔS (kcal/mol) | -4.5 | |

| ΔG (kcal/mol) | -12.7 |

This comprehensive in vitro evaluation provides a detailed understanding of the biological activity and molecular mechanism of this compound, laying the foundation for further preclinical development.

Pathway Analysis in In Vitro Systems

In vitro pathway analysis for benzimidazole derivatives reveals their ability to modulate multiple critical cellular processes, primarily related to cancer cell proliferation and survival. A predominant mechanism observed is the induction of apoptosis (programmed cell death). Studies on various benzimidazole analogs have shown they can trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl2. mdpi.com The compound 2-methyl-3-(3-chlorobenzyl)benzimidazole, for example, is suggested to inhibit DNA replication and transcription by binding to or intercalating with DNA, which halts cell division and leads to apoptosis. nih.gov

Another key pathway affected by benzimidazole compounds is the cell cycle. Certain bromo-derivatives of benzimidazole have been found to cause cell cycle arrest, specifically by increasing the cell population in the G2/M phase. nih.gov This arrest is often modulated through a p53-independent mechanism, indicating the compound can function even in cancer cells with mutated p53, a common occurrence in tumors. nih.gov Other analogs have been shown to induce arrest in the G1 and G2 phases. mdpi.com

Furthermore, benzimidazole derivatives act as inhibitors of crucial signaling pathways that drive tumor growth. Many analogs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. mdpi.comnih.govnih.govresearchgate.net By blocking the ATP-binding site of these kinases, the compounds disrupt the signaling cascades that control cell growth, proliferation, and angiogenesis. frontiersin.orgnih.gov Additional mechanisms of action include the inhibition of other key enzymes such as topoisomerases, Poly (ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR), further highlighting the multi-targeted nature of this class of compounds. nih.govfrontiersin.org The anthelmintic benzimidazole, fenbendazole, has also been shown to disrupt energy metabolism by inhibiting glucose uptake in cancer cells. iiarjournals.org

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzimidazole derivatives influences their biological activity. Research indicates that the type and position of substituents on the benzimidazole scaffold are critical determinants of their efficacy. researchgate.netnih.gov The core structure is amenable to modification at several key positions, primarily N-1, C-2, and the benzene (B151609) ring (positions C-5 and C-6).

Substitutions at the N-1 position with groups like a benzyl (B1604629) group have been shown to enhance anti-inflammatory action. nih.gov The nature of the substituent at the C-2 position also profoundly impacts activity. For instance, linking different carboxylic acids at C-2 influences anti-inflammatory effects, with activity being inversely related to the length of the linker chain. nih.gov In anticancer studies, sterically hindered groups like a trifluoromethyl substituent at the C-2 position have been found to enhance in vitro activity against lung cancer cell lines. researchgate.net

Modifications on the benzene portion (C-5 and C-6) are equally important. SAR studies on benzimidazole-triazole hybrids suggest that a shorter carbon spacer between the benzimidazole and triazole moieties is favorable for anticancer activity. nih.gov The addition of various heterocyclic rings or specific functional groups can tune the compound's properties and target specificity. researchgate.net The collective findings from SAR studies are crucial for the rational design of new, more potent benzimidazole-based therapeutic agents.

The following table summarizes key SAR findings for benzimidazole derivatives based on in vitro data.

| Position of Modification | Type of Substituent/Modification | Observed Effect on In Vitro Biological Activity | Reference(s) |

| N-1 | Benzyl group substitution | Enhanced anti-inflammatory activity. | nih.gov |

| C-2 | Linkage to carboxylic acids | Anti-inflammatory activity is inversely related to linker length. | nih.gov |

| C-2 | Sterically hindered trifluoromethyl group | Enhanced anticancer activity against A549 lung cancer cells. | researchgate.net |

| C-6 | Electron-rich or electron-poor groups | Significantly influences anti-inflammatory activity. | nih.gov |

| General | Shorter carbon spacer in hybrid molecules | Favorable for anticancer activity in benzimidazole-triazole hybrids. | nih.gov |

The benzimidazole ring system is widely recognized as a "privileged scaffold" or a key pharmacophore in medicinal chemistry. researchgate.netresearchgate.net Its structural similarity to endogenous purines, such as adenine (B156593) and guanine, allows it to act as a structural isostere, enabling it to bind to a wide variety of biological targets that typically interact with purines. frontiersin.org This mimicry facilitates interactions with enzymes, receptors, and even DNA. researchgate.net

The versatile binding ability of the benzimidazole pharmacophore stems from its unique aromatic and heterocyclic nature. It can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal ion coordination, which are critical for ligand-receptor recognition and binding affinity. researchgate.netresearchgate.net Its electron-rich nitrogen atoms can readily accept or donate protons, further enhancing its capacity to form stable complexes with biological macromolecules. nih.gov The development of hybrid molecules, where the benzimidazole pharmacophore is attached to another known active moiety like a 1,2,3-triazole, is a common strategy to create compounds with combined or enhanced mechanisms of action. nih.gov

Investigation of Cellular Uptake and Intracellular Localization (In Vitro Cellular Models)

The ability of a compound to cross the cell membrane and accumulate intracellularly is a prerequisite for its biological activity. In vitro cellular uptake studies for benzimidazole analogs are performed using various cell lines, often relevant to the therapeutic target (e.g., cancer cell lines like HepG2). acs.org

Standard methodologies to investigate cellular uptake and localization involve advanced microscopy and analytical techniques. Confocal fluorescence microscopy is a common approach, where a fluorescently tagged version of the benzimidazole analog is synthesized. Cells are incubated with the labeled compound, and microscopy is used to visualize its entry into the cell and its distribution among different organelles (e.g., nucleus, mitochondria, cytoplasm). mdpi.com Flow cytometry can provide quantitative data on the percentage of cells that have taken up the compound and the intensity of the fluorescence, which correlates with the amount of internalized compound. mdpi.com

While detailed mechanistic studies on the specific uptake pathways (e.g., passive diffusion, receptor-mediated endocytosis) for the broad class of benzimidazole derivatives are not extensively detailed in all literature, studies have confirmed the successful internalization of certain analogs. For example, mebendazole-loaded micelles have been shown to be internalized into HepG2 liver cancer cells. acs.org The efficiency of uptake can be influenced by the physicochemical properties of the specific derivative, such as its lipophilicity and molecular size, which are modulated by its substituents.

In Vitro Metabolic Stability and Permeability Studies (Excluding Human Clinical Data)

In vitro metabolic stability assays are crucial for predicting how a compound will be processed in the body, which affects its bioavailability and duration of action. These studies are typically conducted using subcellular fractions, most commonly liver microsomes, from different species (e.g., human, rat, mouse) to assess interspecies variations. nih.govfrontiersin.org Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. frontiersin.org

In a typical assay, the benzimidazole compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound remaining is measured over time using analytical methods like liquid chromatography-mass spectrometry (LC-MS). springernature.com The rate of disappearance is used to calculate parameters such as the metabolic half-life (t1/2) and intrinsic clearance.

Studies on benzimidazole analogs have shown varied metabolic stability. For instance, one study found that an N-benzyl benzimidazole compound was metabolized significantly faster in rat liver microsomes compared to those from human, monkey, dog, and mouse, highlighting species-specific differences. frontiersin.org Such data are vital for optimizing the chemical structure to enhance metabolic stability and improve pharmacokinetic properties. nih.gov

The following table illustrates representative metabolic stability data for a compound in liver microsomes from different species.

| Species | Test System | % Compound Remaining (at 120 min) | Metabolic Stability Classification | Reference(s) |

| Human | Liver Microsomes | 72.6% | High | researchgate.net |

| Mouse | Liver Microsomes | 27.5% | Modest | researchgate.net |

| Rat | Liver Microsomes | 16.7% | Modest | researchgate.net |

In vitro permeability studies are used to predict the oral absorption of a drug candidate. The Caco-2 cell permeability assay is the most widely accepted and utilized model, considered the gold standard in the pharmaceutical industry. europa.euyoutube.com Caco-2 cells are human colon adenocarcinoma cells that, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. nih.gov

In this assay, the benzimidazole compound is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time. The reverse transport (BL to AP) is also measured to assess whether the compound is a substrate for efflux transporters like P-glycoprotein (Pgp). nih.gov From this data, an apparent permeability coefficient (Papp) is calculated. The Papp value is used to classify the compound's potential for human intestinal absorption. nih.gov

| Papp Value (cm/sec) | Predicted In Vivo Absorption | Classification | Reference(s) |

| < 1 x 10-6 | 0-20% | Poorly Absorbed | nih.gov |

| 1-10 x 10-6 | 20-70% | Moderately Absorbed | nih.gov |

| > 10 x 10-6 | 70-100% | Well Absorbed | nih.gov |

Application of 1 Pentoxymethylbenzimidazole Oxalate As a Synthetic Scaffold in Medicinal Chemistry Research

Design Principles for Benzimidazole-Based Scaffolds in Drug Discovery (General)

The design of benzimidazole-based scaffolds is guided by several key principles that leverage the inherent properties of this heterocyclic system. The benzimidazole (B57391) core serves as a rigid and planar structure that can be strategically decorated with various substituents to optimize interactions with target proteins. impactfactor.org

Key design considerations include:

Hydrogen Bonding: The imidazole (B134444) portion of the scaffold contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This duality allows for critical interactions with amino acid residues in a protein's active site. nih.gov

Vectorial Display of Substituents: The benzimidazole core has several positions (N-1, C-2, and positions 4, 5, 6, and 7 on the benzene (B151609) ring) that can be chemically modified. This allows for the precise spatial orientation of functional groups to maximize binding affinity and selectivity for a specific biological target. nbinno.comimpactfactor.org Structure-activity relationship (SAR) studies have shown that modifications at these positions significantly influence the biological activity. For instance, substitutions at the C-2 position are known to be crucial for the anticancer activity of some benzimidazole derivatives. nih.gov

Bioisosterism: The benzimidazole ring system is a well-known bioisostere of purine, which allows it to act as an antagonist or inhibitor in biological pathways involving purinergic signaling. nih.gov This mimicry is a fundamental principle in the design of benzimidazole-based antimetabolites and enzyme inhibitors.

The strategic application of these principles has led to the development of benzimidazole-containing drugs across a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and antihypertensive agents. bohrium.comeurekaselect.com

Scaffold Hopping and Bioisosteric Replacement Strategies (Theoretical)

Scaffold hopping is a powerful drug design strategy aimed at identifying novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. uniroma1.itnih.gov This approach is used to discover patentable new chemical entities, improve pharmacokinetic properties, or circumvent metabolic liabilities associated with the original scaffold. uniroma1.itrsc.org Bioisosteric replacement, a related concept, involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, thereby retaining or enhancing the desired biological activity. nih.govnih.gov

The 1-Pentoxymethylbenzimidazole scaffold can be theoretically involved in these strategies in two primary ways:

As a Starting Point: A known drug or lead compound containing the 1-Pentoxymethylbenzimidazole core could be subjected to scaffold hopping. Computational or database-mining methods would be used to identify alternative heterocyclic or carbocyclic cores that could spatially arrange the key interacting groups (e.g., the pentoxymethyl group and any substituents on the C-2 position) in a similar orientation to bind to the same target.

As a Novel Scaffold: More commonly, the benzimidazole core itself is used as a bioisosteric replacement for other aromatic or heterocyclic systems in known drugs. For example, an indole (B1671886) or benzofuran (B130515) moiety in a biologically active molecule could be replaced with a benzimidazole ring to explore new chemical space and potentially improve properties like metabolic stability or solubility. researchgate.netdrugdesign.org The N-1 position of the benzimidazole offers a convenient handle for adding substituents like the pentoxymethyl group to probe specific regions of the binding pocket that were not accessible with the original scaffold.

The table below illustrates theoretical bioisosteric relationships where a benzimidazole core could be considered as a replacement for other common heterocyclic scaffolds.

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

| Indole | Benzimidazole | Similar size, shape, and aromaticity; introduction of an additional nitrogen atom for new hydrogen bonding interactions. drugdesign.org |

| Benzothiophene | Benzimidazole | Replacement of sulfur with a nitrogen atom to alter electronic properties and metabolic profile while maintaining the bicyclic core structure. researchgate.net |

| Purine | Benzimidazole | As a structural analog, it can mimic purines to inhibit enzymes involved in nucleotide metabolism. nih.gov |

| Benzofuran | Benzimidazole | Substitution of the furan (B31954) oxygen with a nitrogen atom can enhance stability and introduce a hydrogen bond acceptor site. researchgate.net |

Combinatorial Chemistry Approaches Utilizing 1-Pentoxymethylbenzimidazole Oxalate (B1200264)

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is highly valuable in drug discovery for identifying new lead compounds. 1-Pentoxymethylbenzimidazole oxalate can serve as a key building block or scaffold in the combinatorial synthesis of focused libraries.

A common strategy would involve the "split-and-pool" synthesis method. The general process could be outlined as follows:

Scaffold Preparation: The starting material, 1-Pentoxymethylbenzimidazole, would be prepared. This scaffold already has a defined substituent at the N-1 position.

Introduction of Diversity at C-2: The key to building a library from this scaffold would be the diversification at the C-2 position. This is often achieved by first preparing the 2-aminobenzimidazole (B67599) or 2-(chloromethyl)benzimidazole (B146343) derivative from the N-1 substituted precursor.

Parallel Reactions: The C-2 functionalized scaffold would then be reacted with a diverse set of building blocks. For example:

If using a 2-aminobenzimidazole intermediate, it could be acylated with a library of carboxylic acids or reacted with a library of isocyanates to form amides and ureas, respectively.

If using a 2-(chloromethyl)benzimidazole intermediate, it could be reacted with a library of amines, thiols, or alcohols to generate a diverse set of derivatives.

The oxalate salt form of the final compounds could potentially aid in purification or improve handling properties. The use of a common scaffold (1-Pentoxymethylbenzimidazole) ensures that all library members share a core structure, simplifying the subsequent analysis of structure-activity relationships (SAR).

| Library Generation Step | Intermediate | Building Blocks (Examples) | Final Functional Group at C-2 |

| Acylation | 2-Amino-1-pentoxymethylbenzimidazole | Acyl Chlorides, Carboxylic Acids | Amide |

| Urea Formation | 2-Amino-1-pentoxymethylbenzimidazole | Isocyanates, Isothiocyanates | Urea, Thiourea |

| Nucleophilic Substitution | 2-(Chloromethyl)-1-pentoxymethylbenzimidazole | Amines, Anilines | Secondary/Tertiary Amine |

| Ether/Thioether Formation | 2-(Chloromethyl)-1-pentoxymethylbenzimidazole | Alcohols, Phenols, Thiols | Ether, Thioether |

Fragment-Based Drug Discovery (FBDD) Strategies (Theoretical Framework)

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchgate.net These fragments are then optimized and grown or linked together to produce a more potent lead compound.

Within an FBDD framework, the 1-Pentoxymethylbenzimidazole scaffold could be utilized in several theoretical ways:

As a Starting Fragment: The core benzimidazole ring itself is a common fragment. If biophysical screening (e.g., using Surface Plasmon Resonance or NMR spectroscopy) identified the benzimidazole fragment as a "hit," medicinal chemists would then explore how to grow this fragment to improve its affinity. The 1-Pentoxymethylbenzimidazole could represent an early-stage "grown" fragment, where the pentoxymethyl group is added to probe a specific hydrophobic pocket of the target protein.

Fragment Merging or Linking: If two different fragments were found to bind in adjacent sites on the target protein, one of which is a benzimidazole derivative, a linker could be designed to connect them into a single, higher-affinity molecule. The 1-pentoxymethyl group could serve as a vector, orienting the benzimidazole core correctly, while the C-2 position would be the logical point for attaching the linker to the second fragment.

Scaffold Decoration: If a benzimidazole fragment is identified, the 1-Pentoxymethylbenzimidazole structure provides a pre-decorated scaffold. The focus of optimization would then shift to modifying other positions, such as C-2 or the benzene ring, to pick up additional interactions and increase potency, while the N-1 pentoxymethyl group maintains a key anchoring interaction. An example of FBDD in this class involved the design of aminopyridone-linked benzimidazoles as potential anticancer agents. researchgate.net

Development of Prodrug Strategies Based on the Oxalate Moiety (Theoretical)

A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body to produce the active parent drug. rsc.org Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or formulation difficulties. nih.gov

While the oxalate in "this compound" is primarily an acid salt used for isolation, purification, and improving physicochemical properties like crystallinity and stability, the dicarboxylic acid nature of oxalic acid presents theoretical possibilities for its use in more complex prodrug designs.

A theoretical prodrug strategy could involve creating a covalent linkage that, upon cleavage, releases the active drug and oxalic acid or a derivative. For example, one could envision a scenario where the active drug contains a hydroxyl group. This hydroxyl group could be esterified with one of the carboxylic acid groups of an oxalic acid monoester. The resulting molecule would be a prodrug.

Hypothetical Prodrug Activation:

Prodrug Structure: Active_Drug-O-C(=O)-C(=O)-OR (where R is a solubilizing or directing group).

Activation Mechanism: In vivo, an esterase enzyme would cleave the ester bond, releasing the active drug and an oxalate monoester, which would then be further metabolized or excreted.

It is important to note that the direct use of oxalate as a promoiety in prodrugs is not common, partly due to concerns about the potential for oxalic acid to form insoluble calcium oxalate crystals, which can lead to kidney stones. However, dicarbonyl units are explored in other contexts, such as in linkers for antibody-drug conjugates or in CO-releasing molecules where decarbonylation is part of the release mechanism. nih.gov Therefore, while theoretically plausible, the development of an oxalate-based prodrug would require careful consideration of the metabolic fate and potential toxicity of the oxalate promoiety.

Future Directions and Emerging Research Avenues for 1 Pentoxymethylbenzimidazole Oxalate

Integration with Artificial Intelligence and Machine learning in Compound Design

The landscape of drug discovery and compound design is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to accelerate the research and development process for compounds like 1-Pentoxymethylbenzimidazole oxalate (B1200264) by predicting properties, optimizing structures, and identifying novel therapeutic targets.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on vast datasets of existing benzimidazole (B57391) derivatives and their known biological activities to develop predictive models. nih.govnih.gov These models can then be used to virtually screen large libraries of hypothetical analogs of 1-Pentoxymethylbenzimidazole oxalate, identifying candidates with a higher probability of desired pharmacological effects. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Structure-Activity Relationship (SAR) Elucidation: Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design. ML algorithms can analyze complex SAR data to identify key structural motifs and physicochemical properties that govern the efficacy and selectivity of benzimidazole derivatives. nih.gov This knowledge can guide the targeted modification of the this compound structure to enhance its therapeutic profile.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. By providing the model with the core benzimidazole scaffold and a set of desired biological endpoints, it can generate novel derivatives of this compound that have never been synthesized before. This approach opens up a vast chemical space for exploration and innovation.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Toxicology | Early identification of potential adverse effects, reducing late-stage failures. |

| Pharmacokinetic Modeling | Optimization of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Target Identification | Uncovering novel biological targets for which the compound may be effective. |

Advanced Material Science Applications (Hypothetical, as a building block)

Beyond its potential therapeutic applications, the unique structural features of the benzimidazole core suggest that this compound could serve as a valuable building block in the development of advanced materials. While currently hypothetical, these applications are grounded in the known properties of benzimidazole-containing polymers and materials.

High-Performance Polymers: Benzimidazole-based polymers are known for their exceptional thermal and chemical stability. The pentoxymethyl side chain of this compound could be modified to introduce reactive sites for polymerization. The resulting polymers could find applications in aerospace, electronics, and other industries requiring materials that can withstand extreme conditions.

Organic Electronics: The conjugated π-system of the benzimidazole ring makes it an interesting candidate for applications in organic electronics. Derivatives of this compound could potentially be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The oxalate counter-ion could also influence the solid-state packing and electronic properties of the material.

Sensing and Catalysis: The nitrogen atoms in the imidazole (B134444) ring can act as coordination sites for metal ions. This property could be exploited to develop sensors for specific metal ions or to create novel catalysts for organic reactions. The pentoxymethyl group could be functionalized to tune the selectivity and reactivity of these materials.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research into compounds like this compound necessitates a collaborative and interdisciplinary approach. To fully realize its potential, expertise from various scientific disciplines must be integrated.

Academia-Industry Partnerships: Collaboration between academic research institutions and pharmaceutical or materials science companies can bridge the gap between fundamental research and practical application. Academia can provide the foundational scientific insights, while industry can offer the resources and expertise for development and commercialization.

Computational and Experimental Chemistry Synergy: A close collaboration between computational chemists and synthetic and medicinal chemists is essential. nih.gov Computational models can guide experimental work, while experimental results can be used to refine and validate the computational models, creating a powerful feedback loop for discovery and optimization.

Biology and Chemistry Interface: Understanding the biological mechanisms of action of this compound requires the expertise of biologists, pharmacologists, and toxicologists. Interdisciplinary teams can effectively investigate the compound's interactions with biological systems, from the molecular to the organismal level. nih.gov

Challenges and Opportunities in Novel Benzimidazole Compound Research

The journey of a novel compound from the laboratory to a real-world application is fraught with challenges, but also presents significant opportunities for scientific advancement. The research into this compound and other novel benzimidazole derivatives is no exception.

Challenges:

Synthesis and Scalability: Developing efficient and scalable synthetic routes for novel benzimidazole derivatives can be a significant hurdle. mdpi.comrsc.org

Target Identification and Validation: Identifying the specific biological targets of a new compound and validating its mechanism of action is a complex and often time-consuming process.

Drug Resistance: For therapeutic applications, the potential for the development of drug resistance is a major concern that needs to be addressed. nih.gov

Toxicity and Off-Target Effects: Ensuring the safety of a new compound by thoroughly investigating its potential toxicity and off-target effects is paramount.

Opportunities:

Unmet Medical Needs: Novel benzimidazole compounds have the potential to address a wide range of unmet medical needs, including new treatments for cancer, infectious diseases, and inflammatory disorders. nih.govmdpi.commdpi.com

Green Chemistry: There is an opportunity to develop more environmentally friendly synthetic methods for benzimidazole derivatives, reducing waste and the use of hazardous reagents. mdpi.com

Personalized Medicine: By understanding the specific molecular targets of compounds like this compound, it may be possible to develop personalized therapies tailored to an individual's genetic makeup.

Fundamental Scientific Knowledge: The study of novel benzimidazole compounds contributes to a deeper understanding of fundamental chemical and biological processes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.